

Spectroscopic Profile of 1-Phenylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperidine

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **1-phenylpiperidine**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this significant chemical entity.

Introduction

1-Phenylpiperidine is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural elucidation and characterization are fundamental for its application in research and development. This guide provides a detailed overview of its spectroscopic data, including ^1H NMR, ^{13}C NMR, IR, and MS, complete with experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data

The spectroscopic data for **1-phenylpiperidine** has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Phenylpiperidine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25 - 7.35	m	-	Ar-H (meta, para)
6.90 - 7.00	m	-	Ar-H (ortho)
3.15 - 3.25	t	5.6	N-CH ₂ (equatorial)
1.70 - 1.80	m	-	CH ₂ (axial)
1.55 - 1.65	m	-	CH ₂ (equatorial)

Solvent: CDCl₃. Frequency: 400 MHz.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **1-Phenylpiperidine**

Chemical Shift (δ) ppm	Assignment
151.0	C (ipso)
129.1	CH (para)
120.0	CH (ortho)
116.6	CH (meta)
50.8	N-CH ₂
25.9	CH ₂
24.3	CH ₂

Solvent: CDCl₃. Frequency: 100 MHz.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **1-Phenylpiperidine** (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3020	Medium	C-H stretch (aromatic)
2935 - 2810	Strong	C-H stretch (aliphatic)
1598	Strong	C=C stretch (aromatic ring)
1495	Strong	C=C stretch (aromatic ring)
1350	Medium	C-N stretch (aromatic amine)
750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Phenylpiperidine** (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
161	100%	[M] ⁺ (Molecular Ion)
160	95%	[M-H] ⁺
105	40%	[C ₇ H ₇ N] ⁺
77	30%	[C ₆ H ₅] ⁺

[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Actual experimental parameters may vary based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-phenylpiperidine** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in a deuterated solvent, typically chloroform- d (CDCl_3), in a 5 mm NMR tube.^[14] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed with a sufficient relaxation delay to ensure accurate integration, if required.^[15] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

A small drop of neat **1-phenylpiperidine** is placed directly onto the diamond or germanium crystal of the ATR accessory of an FTIR spectrometer.^{[16][17][18][19][20]} A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then collected, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, by co-adding multiple scans to improve the signal-to-noise ratio. The resulting spectrum is of the neat liquid without any sample preparation.^{[16][17][18][19][20]}

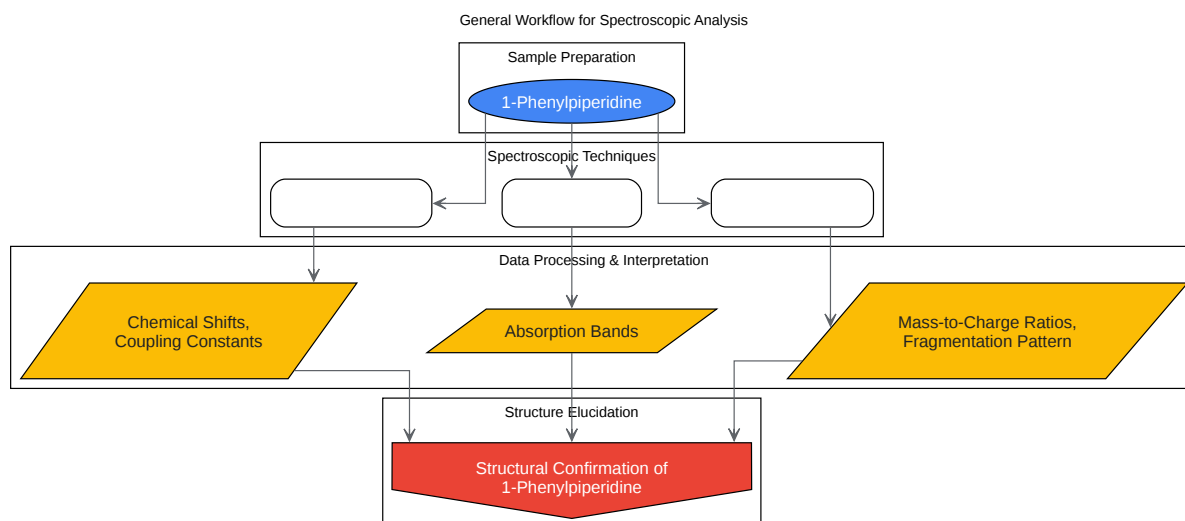
Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of **1-phenylpiperidine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).^{[21][22][23]} This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^{[24][25]}

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-phenylpiperidine**.



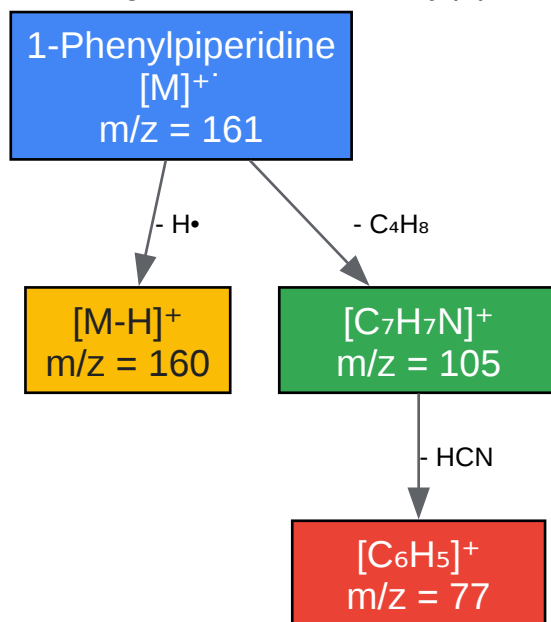
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Caption: A flowchart illustrating the process of spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Phenylpiperidine

The following diagram illustrates the primary fragmentation pathway of **1-phenylpiperidine** under electron ionization.

EI-MS Fragmentation of 1-Phenylpiperidine

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Caption: Fragmentation of **1-phenylpiperidine** in EI-MS.

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